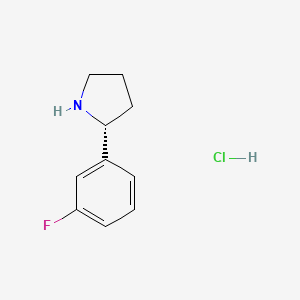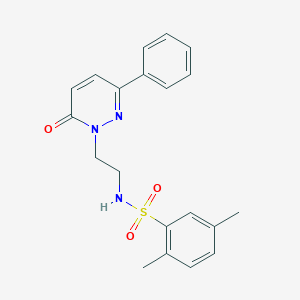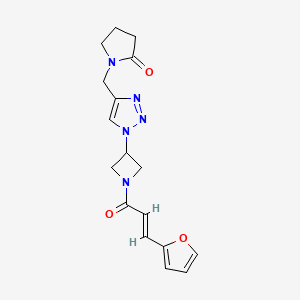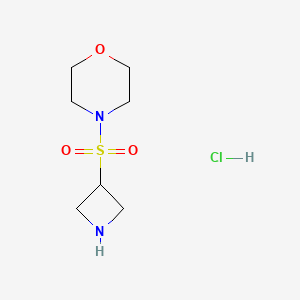
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol is a useful research compound. Its molecular formula is C8H8F3NOS and its molecular weight is 223.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereocontrolled Access to Epoxypropane
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, related to the compound , has been utilized in a highly stereocontrolled manner to access 1,1,1-trifluoro-2,3-epoxypropane. This process involves lipase-mediated kinetic resolution and subsequent conversion into epoxypropane or use as latent epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
Kinetics of Oxidation by Potassium Tetraoxoferrate(VI)
The kinetics of oxidation of various alcohols, including 1,1,1-trifluoro-2-propanol, by potassium tetraoxoferrate(VI) under basic conditions, have been studied. The reactions yield ketones in almost quantitative yields, along with iron(III) hydroxide and dioxygen, exhibiting substantial enthalpies and entropies of activation (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Hydrogen Bonding and Conformational Studies
Fourier transform infrared (FTIR) spectra and density functional calculations have been used to investigate hydrogen bonding in 1,1,1-trifluoro-2-propanol. This research explored the effects of methyl group fluorination on OH frequency shift, torsional energetics, hydrogen bond strength, and cluster stability trends (Schaal, Häber, & Suhm, 2000).
Reaction with Amines and Alcohols
Research on the reaction between 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene and secondary amines or alcohols has led to the formation of various fluorine-containing compounds, demonstrating the versatile reactivity of the trifluoro-2-propanol derivatives (Furin, Pressman, Pokrovsky, Krysin, & Chi, 2000).
Microwave Spectroscopy and Quantum Chemical Calculations
The microwave spectrum of 1,1,1-trifluoro-2-propanol and its deuterated species has been investigated. The study focused on the identification of rotameric forms and their stabilization by intramolecular hydrogen bonding, offering insights into the structural and conformational properties of such molecules (Møllendal, 2005).
Photodissociation Dynamics
The photodissociation dynamics of bromo-trifluoro-2-propanol derivatives have been studied using techniques like resonance-enhanced multiphoton ionization. This research provides crucial insights into the reaction mechanisms and energy distributions in such systems (Indulkar, Saha, Upadhyaya, Kumar, Waghmode, Naik, & Bajaj, 2011).
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4,6,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJBMCJJFXBVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2462683.png)







![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2462701.png)
![N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2462702.png)

![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)
![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2462705.png)

